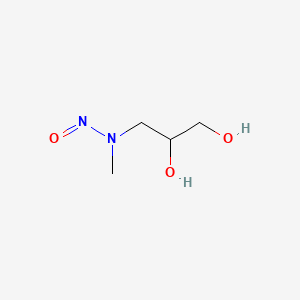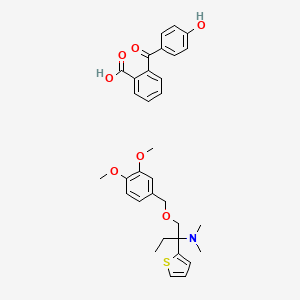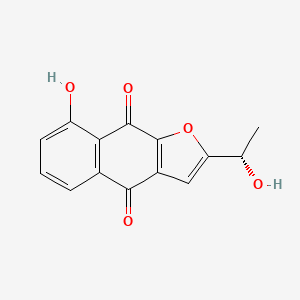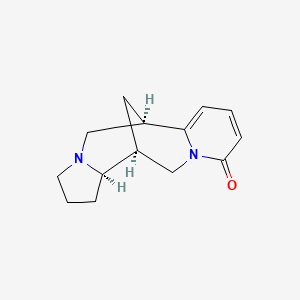![molecular formula C10H15ClN6 B1196088 (2S)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile](/img/structure/B1196088.png)
(2S)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile is a 2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile. It is an enantiomer of a (2R)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile.
Wissenschaftliche Forschungsanwendungen
Degradation and Transformation Studies
Degradation Kinetics in Water Treatment
Research on atrazine, which is chemically similar to the compound , shows its degradation by ozone and OH radicals during ozonation and advanced oxidation processes, with identification of main degradation products. This degradation is crucial for water treatment applications (Acero, Stemmler, & Gunten, 2000).
Groundwater Contamination Studies
Investigations into atrazine concentrations in groundwater reveal its environmental impact, crucial for understanding how similar compounds might behave in aquatic environments (Pucarević, Šovljanski, Lazic, & Marjanović, 2002).
Degradation by Zero Valent Iron and Electrochemical Reduction
The degradation of chlorinated triazines, closely related to the compound , using metallic iron and electrochemical methods provides insights into potential remediation strategies (Dombek, Davis, Stine, & Klarup, 2004).
Chemical Analysis and Synthesis
Chiral Solvating Agents
Research on 1-arylethylamino-substituted s-triazine derivatives, which are structurally similar, has led to their use as chiral solvating agents for enantiomeric composition determination of chiral compounds (Iuliano, Uccello-Barretta, & Salvadori, 2000).
Photolytic and Photocatalytic Decomposition
Studies on the photocatalytic decomposition of atrazine demonstrate the potential for advanced degradation techniques, important for understanding how similar compounds may be treated (Hiskia, Ecke, Troupis, Kokorakis, Hennig, & Papaconstantinou, 2001).
Environmental and Toxicological Implications
- Herbicide Interactions in Soil: Research on adjuvant modification of herbicide interactions in aqueous soil suspensions, involving atrazine, provides insights into the environmental behavior and potential impacts of similar compounds in soil ecosystems (Locke, Reddy, Gaston, & Zablotowicz, 2002).
Eigenschaften
Molekularformel |
C10H15ClN6 |
|---|---|
Molekulargewicht |
254.72 g/mol |
IUPAC-Name |
(2S)-2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylbutanenitrile |
InChI |
InChI=1S/C10H15ClN6/c1-4-10(3,6-12)17-9-15-7(11)14-8(16-9)13-5-2/h4-5H2,1-3H3,(H2,13,14,15,16,17)/t10-/m0/s1 |
InChI-Schlüssel |
IUCVBFHDSFSEIK-JTQLQIEISA-N |
Isomerische SMILES |
CC[C@@](C)(C#N)NC1=NC(=NC(=N1)NCC)Cl |
SMILES |
CCC(C)(C#N)NC1=NC(=NC(=N1)NCC)Cl |
Kanonische SMILES |
CCC(C)(C#N)NC1=NC(=NC(=N1)NCC)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-Methylpyrazino[2,3-f]quinoxaline](/img/structure/B1196021.png)


![(3S)-3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one](/img/structure/B1196027.png)